Glutaminyl Cyclase Inhibitor 1

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

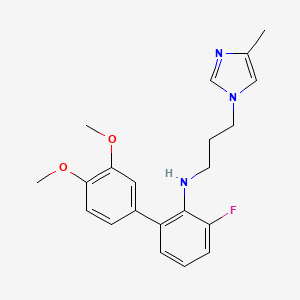

Glutaminyl Cyclase Inhibitor 1 is a glutaminyl cyclase inhibitor with an IC50 of 0.5 μM . It is used for research purposes and can be used to study neurological disorders . Glutaminyl cyclase modifies N-terminal glutamine or glutamate residues to N-terminal 5-oxoproline or pyroglutamate .

Synthesis Analysis

The structures of effective inhibitors for human glutaminyl cyclase (QC) are developed by applying a ligand-based optimization approach starting from imidazole . Screening of derivatives of that heterocycle led to compounds of the imidazol-1-yl-alkyl thiourea type as a lead scaffold .Molecular Structure Analysis

Although the co-crystal structure of SEN177 bound to QPCTL is unavailable, it is postulated that SEN177 binds to QPCTL similarly to QPCT due to the highly conserved structure shared between their active sites .Chemical Reactions Analysis

The percentage of enzyme residual activity is plotted towards the logarithm of the inhibitor concentrations (in μM) (measurements were performed in triplicate) .Physical And Chemical Properties Analysis

The molecular weight of Glutaminyl Cyclase Inhibitor 1 is 369.43 and its formula is C21H24FN3O2 . It appears as a solid and its color ranges from white to yellow .Applications De Recherche Scientifique

Alzheimer's Disease Treatment

Glutaminyl cyclase (QC) inhibitors like Glutaminyl Cyclase Inhibitor 1 have shown promise in the treatment of Alzheimer's Disease (AD). These inhibitors have been found to lower the brain concentrations of neurotoxic pyroglutamate β-amyloid (pE-Aβ) peptides, which are implicated in the pathogenesis of AD. For instance, specific inhibitors demonstrated significant reductions in the brain concentrations of pyroglutamate Aβ and total Aβ, and restored cognitive functions in mouse models of AD (Hoang et al., 2017), (Schilling et al., 2008). Additionally, some studies have demonstrated that these inhibitors can lead to improvements in the behavior of AD mice, suggesting their potential as disease-modifying therapy (Li et al., 2017).

Anti-Inflammatory Effects

Beyond AD treatment, Glutaminyl Cyclase Inhibitor 1 has shown anti-inflammatory effects. For instance, diphenyl conjugated imidazole derivatives, which are QC inhibitors, have demonstrated notable anti-inflammation potency in models of AD and inflammation. These inhibitors have been found to reduce the levels of inflammatory factors such as IL-6, IL-1β, and TNF-α in serum, suggesting their broader therapeutic potential beyond AD (Wang et al., 2019).

Modulation of Gene and Protein Levels

Glutaminyl Cyclase Inhibitor 1 contributes to the regulation of genes and proteins that are crucial in neurodegenerative diseases. A study indicated that a QC inhibitor influenced the transcriptome of PC12 cells, affecting the expressions of chaperones, heat shock proteins, and ribosome, thus offering insight into the molecular mechanisms of QC inhibitors as potential anti-AD agents (Yu et al., 2019).

Contribution to Other Pathologies

The role of QC in the pathology of Alzheimer’s disease has been extensively researched, with increased QC activity observed in the brains of Alzheimer’s disease individuals. This suggests the therapeutic potential of QC inhibitors in modulating disease-related biochemical pathways (Gunn et al., 2020).

Clinical Trials and Drug Development

PQ912, a glutaminyl cyclase inhibitor, has undergone clinical trials to assess its safety, tolerability, and efficacy in Alzheimer’s disease. This study provides valuable insights into the development of QC inhibitors as potential therapeutics for neurodegenerative diseases (Scheltens et al., 2018).

Mécanisme D'action

Safety and Hazards

There was no significant difference between treatments in the number of subjects with (serious) adverse events, although there were slightly more patients with a serious adverse event in the PQ912 group compared to placebo . More subjects treated with PQ912 discontinued treatment due to adverse events, mostly related to gastrointestinal and skin/subcutaneous tissue disorders .

Orientations Futures

Human glutaminyl cyclase (hQC) is drawing considerable attention and emerging as a potential druggable target for Alzheimer’s disease (AD) due to its close involvement in the pathology of AD via the post-translational pyroglutamate modification of amyloid- β . The development of hQC inhibitors could prevent the self-aggregation of Aβ peptides, resulting in impeding AD .

Propriétés

IUPAC Name |

2-(3,4-dimethoxyphenyl)-6-fluoro-N-[3-(4-methylimidazol-1-yl)propyl]aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24FN3O2/c1-15-13-25(14-24-15)11-5-10-23-21-17(6-4-7-18(21)22)16-8-9-19(26-2)20(12-16)27-3/h4,6-9,12-14,23H,5,10-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBJVKQMFLLMSJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C=N1)CCCNC2=C(C=CC=C2F)C3=CC(=C(C=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Glutaminyl Cyclase Inhibitor 1 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-chlorophenyl)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclopentanecarboxamide](/img/structure/B2916884.png)

![4-[Methyl(pyridin-2-yl)amino]oxolan-3-ol](/img/structure/B2916885.png)

![8-(4-benzylpiperidin-1-yl)-7-{3-[8-(4-benzylpiperidin-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl]propyl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2916889.png)

![2-[({6-Methylimidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]acetic acid](/img/structure/B2916897.png)

![3-(4-chlorophenyl)-2-ethylsulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2916903.png)

![ethyl 2-(2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2916904.png)

![(1R,6S)-3-[(2-Methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B2916905.png)